molecular formula C18H16N4O4S B11395095 1-(4-methylphenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide

1-(4-methylphenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11395095
M. Wt: 384.4 g/mol
InChI Key: LVFGUTRWZKFRAI-UHFFFAOYSA-N
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Description

Compound X , is a complex organic molecule with a fascinating structure. It combines a dihydropyridazine core with functional groups that confer specific properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound X, but one common approach involves the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful method for forming carbon–carbon bonds, and it relies on organoboron reagents. Specifically, boronic acids or boronate esters react with aryl halides (e.g., aryl bromides or chlorides) in the presence of a palladium catalyst to yield the desired product .

Reaction Conditions: The SM coupling typically occurs under mild conditions, making it suitable for various functional groups. The boron reagent used in this context is crucial. For Compound X, boronic acids or boronate esters containing an aryl group (such as phenylboronic acid) are employed.

Chemical Reactions Analysis

Types of Reactions: Compound X can undergo various reactions, including:

    Oxidation: Oxidative addition of the boron–hydrogen bond during SM coupling.

    Reduction: Reduction of aryl halides during the coupling process.

    Substitution: Substitution of the halide group with the boron-containing aryl group.

Common Reagents and Conditions:

    Boronic Acids: Phenylboronic acid or its derivatives.

    Aryl Halides: Bromo- or chloro-substituted aromatic compounds.

    Palladium Catalyst: Often Pd(PPh₃)₄ or related complexes.

Major Products: The major product of the SM coupling reaction involving Compound X is the desired 1-(4-methylphenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study specific cellular pathways.

    Materials Science: Explored for its properties in materials design.

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Compound X stands out due to its sulfamoylphenyl and dihydropyridazine moieties. Similar compounds include other dihydropyridazines and sulfonamides, but none share precisely the same combination of functional groups.

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

1-(4-methylphenyl)-4-oxo-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide

InChI

InChI=1S/C18H16N4O4S/c1-12-2-6-14(7-3-12)22-11-10-16(23)17(21-22)18(24)20-13-4-8-15(9-5-13)27(19,25)26/h2-11H,1H3,(H,20,24)(H2,19,25,26)

InChI Key

LVFGUTRWZKFRAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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